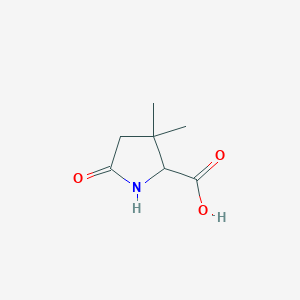
Vitamin K1-d7 2,3-Epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin K1-d7 2,3-Epoxide is a derivative of Vitamin K1, also known as phylloquinone. This compound is a deuterated form of Vitamin K1 2,3-Epoxide, where seven hydrogen atoms are replaced with deuterium. Vitamin K1 2,3-Epoxide is formed when Vitamin K1 is used as a cofactor in protein modification processes, specifically in the carboxylation of glutamic acid residues in proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-d7 2,3-Epoxide typically involves the deuteration of Vitamin K1 followed by its oxidation to form the epoxide. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The oxidation to form the epoxide is usually carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration and oxidation processes. The deuteration is often performed in specialized reactors designed to handle deuterium gas safely. The subsequent oxidation step is carried out in batch or continuous flow reactors, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Vitamin K1-d7 2,3-Epoxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to Vitamin K1 quinone.
Reduction: Conversion back to Vitamin K1.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Vitamin K1 quinone.
Reduction: Vitamin K1.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Vitamin K1-d7 2,3-Epoxide has several scientific research applications, including:
作用機序
Vitamin K1-d7 2,3-Epoxide exerts its effects through its role in the Vitamin K cycle. It is converted to Vitamin K1 quinone by the enzyme Vitamin K epoxide reductase (VKOR). This conversion is crucial for the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, which are essential for blood coagulation. The compound also serves as a substrate for VKOR, and its accumulation can indicate inhibition of VKOR by anticoagulants such as warfarin .
類似化合物との比較
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound of Vitamin K1-d7 2,3-Epoxide.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains.
Vitamin K3 (Menadione): A synthetic form of Vitamin K with a simpler structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Its stability and distinct mass allow for accurate quantification of Vitamin K1 and its metabolites in complex biological samples .
特性
CAS番号 |
1795136-97-8 |
|---|---|
分子式 |
C₃₁H₃₉D₇O₃ |
分子量 |
473.74 |
同義語 |
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione-d7; 2,3-Epoxyphylloquinone-d7; Phylloquinone-d7 Oxide; Phylloquinone-d7 Epoxide; Phylloquinone-2,3-epoxide-d7; Vitamin K-d7 2,3-Epoxide; Vitamin K-d7 E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








